2-Hydroxy-3-methoxy-4-methylpentanoicacid
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Overview
Description
2-Hydroxy-3-methoxy-4-methylpentanoic acid is an organic compound with the molecular formula C7H14O4 It is a branched-chain fatty acid that features a hydroxy group at the second position, a methoxy group at the third position, and a methyl group at the fourth position on the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-methoxy-4-methylpentanoic acid using a suitable oxidizing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-3-methoxy-4-methylpentanoic acid may involve the use of large-scale reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-4-methylpentanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Similar structure but lacks the methoxy group.
3-Methoxy-4-methylpentanoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxy-4-methylpentanoic acid: Similar structure but lacks the methoxy group at the third position.
Uniqueness
2-Hydroxy-3-methoxy-4-methylpentanoic acid is unique due to the presence of both hydroxy and methoxy groups on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2-Hydroxy-3-methoxy-4-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is an organic compound derived from the metabolism of L-isoleucine. This compound has garnered interest in scientific research due to its potential biological activities, including its roles in metabolic pathways, antioxidant properties, and implications in various diseases.
- Molecular Formula : C6H12O3
- Molecular Weight : 132.1577 g/mol
- Functional Groups : Hydroxy (-OH) and methoxy (-OCH3) groups contribute to its reactivity and biological interactions.
Metabolic Role
HMVA is a metabolite produced during the catabolism of L-isoleucine, and it plays a crucial role in various metabolic pathways. Elevated levels of HMVA have been observed in patients with maple syrup urine disease (MSUD), indicating its significance in amino acid metabolism and potential neurological implications .
Antioxidant Activity
Research indicates that HMVA exhibits antioxidant properties, which can help mitigate oxidative stress. This activity is vital for protecting cells from damage caused by free radicals, thereby contributing to the prevention of various diseases associated with oxidative stress .
The biological activity of HMVA is mediated through its interaction with specific enzymes and receptors. The hydroxy and methoxy groups facilitate hydrogen bonding, influencing the compound's binding affinity and reactivity. This interaction may modulate metabolic pathways and cellular signaling processes .
Case Studies and Research Findings
-
Antiproliferative Effects :
- Studies have demonstrated that HMVA can inhibit the proliferation of certain cancer cell lines. For instance, it has shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- IC50 Values : In vitro studies reported IC50 values ranging from 34 µg/mL to 138.5 µg/mL for various extracts containing HMVA, highlighting its potential as an anticancer agent.
- Neuroprotective Effects :
- Plant Protective Applications :
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydroxy-3-methylpentanoic acid | Lacks methoxy group | Moderate antioxidant activity |
3-Methoxy-4-methylpentanoic acid | Lacks hydroxy group | Limited biological activity |
2-Hydroxy-4-methylpentanoic acid | Lacks methoxy group at the third position | Minimal biological relevance |
Properties
Molecular Formula |
C7H14O4 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)6(11-3)5(8)7(9)10/h4-6,8H,1-3H3,(H,9,10) |
InChI Key |
MHXYEQWGXREZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)OC |
Origin of Product |
United States |
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